

Boc-Aminoxy-PEG4-OH structure and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-Aminoxy-PEG4-OH

Cat. No.: B611196

[Get Quote](#)

In-Depth Technical Guide: Boc-Aminoxy-PEG4-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and characterization of **Boc-Aminoxy-PEG4-OH**, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

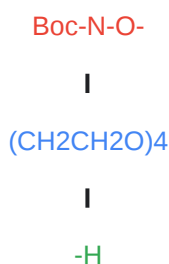
Core Compound Data

The quantitative data for **Boc-Aminoxy-PEG4-OH** is summarized in the table below, providing a quick reference for its key chemical properties.

Property	Value
Molecular Formula	C ₁₃ H ₂₇ NO ₇
Molecular Weight	309.36 g/mol
CAS Number	918132-14-6
Synonyms	t-Boc-Aminooxy-PEG4-alcohol

Structural Representation

The chemical structure of **Boc-Aminoxy-PEG4-OH** features a tert-butyloxycarbonyl (Boc) protected aminoxy group at one terminus and a hydroxyl group at the other, connected by a tetra-polyethylene glycol (PEG4) spacer. This structure imparts both hydrophilicity and versatile reactivity.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **Boc-Aminoxy-PEG4-OH**.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of **Boc-Aminoxy-PEG4-OH** are proprietary to manufacturers, the following methodologies are based on established principles for the synthesis and analysis of similar Boc-protected aminoxy PEG linkers.

Synthesis of Boc-Protected Aminoxy PEG Linkers (General Procedure)

The synthesis of Boc-protected aminoxy PEG linkers typically involves a multi-step process. A common route includes the protection of an amino alcohol, followed by etherification to introduce the PEG spacer, and subsequent conversion to the aminoxy group which is then Boc-protected.

Materials:

- Appropriate PEG-dihalide or PEG-ditosylate

- N-Hydroxyphthalimide
- Hydrazine monohydrate
- Di-tert-butyl dicarbonate (Boc₂O)
- Suitable solvents (e.g., DMF, Dichloromethane)
- Base (e.g., Triethylamine, Sodium hydride)

Procedure:

- PEGylation of N-Hydroxyphthalimide: N-Hydroxyphthalimide is reacted with a suitable PEG derivative (e.g., tetraethylene glycol di-p-toluenesulfonate) in the presence of a base to form the phthalimido-PEG-alcohol.
- Hydrazinolysis: The resulting phthalimido-PEG-alcohol is treated with hydrazine monohydrate to cleave the phthalimide group, yielding the aminoxy-PEG-alcohol.
- Boc Protection: The aminoxy-PEG-alcohol is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final product, **Boc-Aminoxy-PEG4-OH**.
- Purification: The crude product is purified using column chromatography on silica gel.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of PEG derivatives.

- Sample Preparation: Dissolve 5-10 mg of **Boc-Aminoxy-PEG4-OH** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR Analysis: Acquire the ¹H NMR spectrum. Expected signals include:
 - A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

- A series of multiplets in the range of 3.5-3.8 ppm corresponding to the methylene protons of the PEG4 chain.
- Signals corresponding to the protons adjacent to the aminoxy and hydroxyl groups.
- ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum to confirm the carbon framework of the molecule.

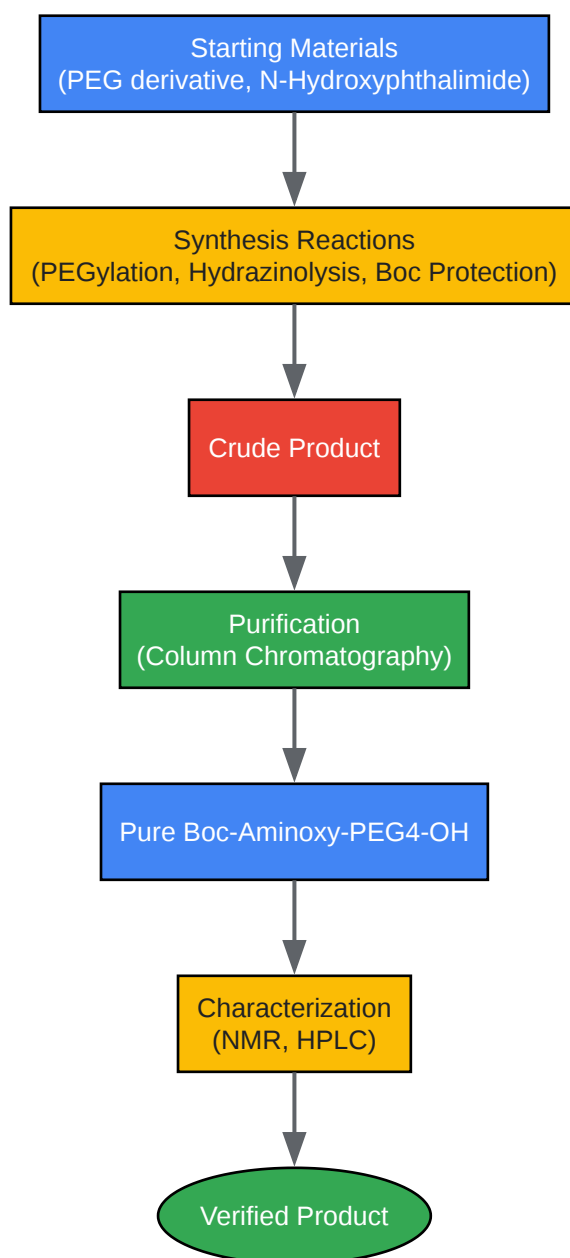
2. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of **Boc-Aminoxy-PEG4-OH**.

- Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA), is a common mobile phase system.
- Procedure:
 - Dissolve a small amount of the sample in the mobile phase.
 - Inject the sample onto the HPLC column.
 - Run the gradient program to elute the compound.
 - The purity is determined by the peak area of the main component relative to the total peak area.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Boc-Aminoxy-PEG4-OH**.

- To cite this document: BenchChem. [Boc-Aminoxy-PEG4-OH structure and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611196#moc-aminoxy-peg4-oh-structure-and-molecular-weight\]](https://www.benchchem.com/product/b611196#moc-aminoxy-peg4-oh-structure-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com